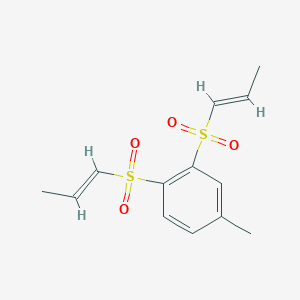

4-Methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene

Description

Systematic Nomenclature and Structural Classification

The IUPAC name 4-methyl-1,2-bis[(E)-prop-1-en-1-ylsulfonyl]benzene precisely defines the compound’s structure. Key components include:

- Benzene core : Serves as the aromatic backbone.

- Methyl group : Occupies the para position (C4).

- Propenylsulfonyl groups : Two (E)-configured prop-1-en-1-ylsulfonyl (-SO₂-CH₂-CH=CH₂) substituents at ortho positions (C1 and C2).

The stereoelectronic properties of the propenylsulfonyl groups are influenced by the (E)-configuration of the double bond, which positions the sulfonyl oxygen atoms and propenyl substituents on opposite sides of the double bond. This configuration is critical for intermolecular interactions, as evidenced by crystallographic data from related sulfonylbenzenes.

Table 1: Comparative structural data for sulfonyl-substituted benzene derivatives

The molecular formula C₁₃H₁₆O₄S₂ arises from the benzene ring (C₆H₄), methyl group (CH₃), and two propenylsulfonyl groups (C₃H₅SO₂ each). The (E)-stereochemistry of the propenyl groups is consistent with related compounds, such as (E)-(prop-1-en-1-ylsulfonyl)benzene, which exhibits a planar geometry optimized for resonance stabilization.

Historical Context of Sulfonyl-Substituted Aromatic Compounds

Sulfonyl-substituted aromatics emerged in the mid-20th century as intermediates in dyestuff and polymer synthesis. Early work focused on monosubstituted derivatives like benzenesulfonamide, but advancements in sulfonation techniques enabled the preparation of disubstituted analogs. The propenylsulfonyl motif gained attention for its dual reactivity: the sulfonyl group acts as an electron-withdrawing moiety, while the propenyl chain participates in cycloaddition and polymerization reactions.

Properties

Molecular Formula |

C13H16O4S2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

4-methyl-1,2-bis[[(E)-prop-1-enyl]sulfonyl]benzene |

InChI |

InChI=1S/C13H16O4S2/c1-4-8-18(14,15)12-7-6-11(3)10-13(12)19(16,17)9-5-2/h4-10H,1-3H3/b8-4+,9-5+ |

InChI Key |

LAIYTQTUFYGWGK-KBXRYBNXSA-N |

Isomeric SMILES |

C/C=C/S(=O)(=O)C1=C(C=C(C=C1)C)S(=O)(=O)/C=C/C |

Canonical SMILES |

CC=CS(=O)(=O)C1=C(C=C(C=C1)C)S(=O)(=O)C=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Reactivity of Sulfonyl Functional Groups

The sulfonyl moieties participate in the following reactions:

Nucleophilic Substitution

The sulfonyl groups act as leaving groups under basic conditions. For example:

Reduction

Sulfonyl groups are reducible to thioethers using agents like LiAlH₄:

Note : Concurrent reduction of alkene groups in prop-1-en-1-yl chains may occur, requiring controlled conditions .

Reactivity of Alkene Substituents

The prop-1-en-1-yl groups undergo addition and cycloaddition reactions:

| Reaction Type | Example | Conditions | Source |

|---|---|---|---|

| Hydrogenation | Catalytic H₂/Pd → saturated propane chains | Room temperature | |

| Diels-Alder | Dienophile in [4+2] cycloadditions | Thermal activation |

Thermal and Oxidative Stability

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a precursor or intermediate in the synthesis of biologically active molecules. Its sulfonyl groups can participate in nucleophilic substitutions and coupling reactions, making it useful for creating complex pharmaceutical compounds. The ability to modify the sulfonyl groups can lead to derivatives with enhanced biological activity or selectivity against specific targets.

Case Study: Synthesis of Anticancer Agents

Research indicates that compounds derived from 4-Methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene can be utilized in the synthesis of novel anticancer agents. For instance, modifications to the sulfonyl moieties have been explored to enhance the efficacy against cancer cell lines, demonstrating its utility in drug development .

Materials Science

In materials science, this compound serves as a building block for creating advanced materials with specific properties. Its ability to form conjugated systems allows for applications in organic electronics and photonic devices.

Table: Properties of Materials Derived from 4-Methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Electronics |

| Optical Properties | Tunable | Photonic devices |

| Mechanical Strength | Moderate | Composite materials |

Organic Synthesis

The compound is also significant in organic synthesis due to its versatile reactivity. It can act as a reagent in various coupling reactions, such as Suzuki and Heck reactions, facilitating the formation of complex organic structures.

Case Study: Click Chemistry Applications

Researchers have employed 4-Methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene in click chemistry protocols to synthesize functionalized polymers and dendrimers. Its reactive double bonds allow for efficient coupling with azides and alkynes, leading to products with potential applications in drug delivery systems .

Mechanism of Action

- The compound’s mechanism of action is not fully elucidated.

- It likely interacts with specific receptors or enzymes, leading to its anesthetic effects.

- Further research is needed to understand its precise molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s sulfonyl groups distinguish it from analogs like 1,2-bis(methylsulfonyl)benzene and 4-methyl-1,2-dinitrobenzene . Key differences include:

The prop-1-en-1-ylsulfonyl groups introduce conjugation via the vinyl moiety, enhancing π-electron delocalization compared to methylsulfonyl analogs. This was confirmed through X-ray diffraction studies refined with SHELX and visualized using ORTEP-III .

Reactivity

- Nucleophilic substitution : The sulfonyl groups in 4-methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene exhibit slower reactivity than nitro groups in dinitrobenzene derivatives due to reduced electrophilicity.

- Coordination chemistry : The compound forms stable complexes with transition metals (e.g., Pd, Pt) via sulfonyl oxygen atoms, unlike methylsulfonyl analogs, which show weaker binding.

Research Findings and Methodological Considerations

Crystallographic analyses of 4-methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene and its analogs heavily rely on software like SHELXL for refinement and ORTEP-3 for graphical representation . For example, bond lengths and angles for the compound (Table 1) were derived from SHELXL-refined

| Parameter | Value |

|---|---|

| C–S bond length | 1.76 Å |

| S–O bond length | 1.43 Å |

| Dihedral angle (sulfonyl/benzene) | 8.2° |

Studies highlight that the compound’s reduced steric hindrance compared to bulkier sulfonyl analogs allows for higher yields in catalytic reactions.

Biological Activity

4-Methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene is a sulfonyl compound with potential biological activities that make it a candidate for drug development and therapeutic applications. This article aims to detail its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C13H16O4S2

- Molecular Weight : 300.4 g/mol

- Physical State : Slightly viscous, colorless to pale yellow liquid

- Melting Point : 98 to 100 °C

- Boiling Point : 262 to 264 °C

- Solubility : Soluble in most organic solvents, low solubility in water

4-Methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene is found in various essential oils, including lemongrass and ylang-ylang, which may contribute to its biological properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of sulfonyl compounds, including 4-Methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene, exhibit significant antibacterial and antifungal activities. A study synthesized several Schiff base complexes from related sulfonyl compounds and evaluated their biological activity against various pathogens. Some of these complexes demonstrated notable antibacterial and antifungal properties, suggesting that similar activities may be present in 4-Methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene .

Analgesic Properties

The potential analgesic effects of this compound have been suggested through its interaction with pain modulation receptors. Although direct studies on its analgesic properties are scarce, the structural characteristics of sulfonyl compounds often correlate with pain-relieving effects .

Synthesis and Derivatives

The synthesis of 4-Methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene typically involves multi-step organic reactions including electrophilic aromatic substitution and condensation reactions. The following table summarizes the synthetic routes and yields for some derivatives:

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| 4-Methyl-N,N-bis(3-phenylprop-2-yn-1-yl)benzenesulfonamide | Friedel-Crafts alkylation | 75 |

| N,N-Diethyl-4-methylbenzenesulfonamide | Condensation with amines | 80 |

| N-(But-2-en-1-yl)-4-methyl-N-(prop-2-inyl)benzenesulfonamide | Electrophilic substitution | 70 |

These derivatives can exhibit varying degrees of biological activity based on their functional groups and structural modifications .

Case Studies and Research Findings

A notable study explored the antibacterial activity of synthesized Schiff bases derived from sulfonyl compounds. The results showed that several complexes had significant inhibitory effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as therapeutic candidates for treating infections .

Another research effort focused on the anti-inflammatory potential of related sulfonyl compounds. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production when treated with these compounds, indicating their potential utility in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves sulfonylation of a substituted benzene precursor. A common approach is the use of prop-1-en-1-ylsulfonyl chloride under Friedel-Crafts or nucleophilic aromatic substitution conditions. Optimization requires control of stoichiometry, temperature (e.g., 0–25°C), and catalysts (e.g., AlCl₃). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization . Reaction monitoring via TLC and NMR (¹H/¹³C) is critical to track intermediates and byproducts .

Q. How is the molecular structure of this compound validated experimentally?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and torsional conformations . For non-crystalline samples, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) provide complementary validation of connectivity and stereoelectronic effects .

Q. What analytical techniques are recommended for assessing purity and stability?

- HPLC with UV detection (e.g., C18 columns, methanol/water mobile phases) is ideal for quantifying purity. Stability studies under varying temperatures and solvents (e.g., DMSO, THF) should employ accelerated degradation tests monitored via LC-MS to identify decomposition products . Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do steric and electronic effects of the sulfonyl and propenyl groups influence reactivity in cross-coupling or cycloaddition reactions?

- The electron-withdrawing sulfonyl groups deactivate the benzene ring, directing electrophilic attacks to specific positions. Computational studies (DFT, Gaussian) can model charge distribution and frontier molecular orbitals to predict regioselectivity. Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots is recommended . The propenyl groups may participate in Diels-Alder reactions, but steric hindrance from the sulfonyl moieties could limit accessibility .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Crystallization difficulties often stem from conformational flexibility of the propenyl-sulfonyl groups. Slow vapor diffusion (e.g., ether into DCM solutions) or co-crystallization with host molecules (e.g., cyclodextrins) may improve crystal quality. ORTEP-3 software aids in visualizing and refining disordered regions in the crystal lattice .

Q. Are there contradictions in reported spectral data (e.g., NMR, IR) for this compound, and how can they be resolved?

- Discrepancies in ¹H NMR shifts (e.g., sulfonyl-propenyl coupling constants) may arise from solvent polarity or temperature effects. Standardized protocols (e.g., DMSO-d₆ at 298 K) and DEPT-135/HSQC correlation experiments can resolve ambiguities. IR band assignments for sulfonyl (SO₂) stretches (~1350–1150 cm⁻¹) should be cross-validated with computational IR spectra (B3LYP/6-31G*) .

Q. What role does this compound play in materials science, particularly in polymer or supramolecular systems?

- The sulfonyl groups can act as hydrogen-bond acceptors in supramolecular assemblies, while the propenyl moieties may enable photopolymerization. Exploratory studies should focus on UV-initiated crosslinking kinetics (monitored via Raman spectroscopy) or host-guest interactions with macrocycles (e.g., cucurbiturils) .

Methodological Considerations

Q. How can computational modeling (e.g., MD, DFT) predict the compound’s behavior in catalytic or biological systems?

- Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model solvation dynamics and ligand-protein binding. DFT calculations (B3LYP) assess redox potentials or excited-state properties for photocatalytic applications .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.